1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene
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Overview
Description
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene is an organic compound with the molecular formula C13H15ClS2. It is characterized by the presence of a chlorobenzene ring substituted with a bis(prop-2-en-1-ylsulfanyl)methyl group.
Preparation Methods
The synthesis of 1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene typically involves the reaction of 4-chlorobenzyl chloride with prop-2-en-1-thiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the benzyl chloride, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .
Chemical Reactions Analysis
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or sulfide derivatives.
Scientific Research Applications
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene involves its interaction with specific molecular targets. The compound’s sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-chlorobenzene can be compared with similar compounds such as:
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]benzene: Lacks the chlorine substituent, which may affect its reactivity and applications.
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-fluorobenzene: The fluorine substituent can influence the compound’s electronic properties and reactivity.
1-[Bis(prop-2-en-1-ylsulfanyl)methyl]-4-bromobenzene:
Properties
CAS No. |
6317-14-2 |
---|---|
Molecular Formula |
C13H15ClS2 |
Molecular Weight |
270.8 g/mol |
IUPAC Name |
1-[bis(prop-2-enylsulfanyl)methyl]-4-chlorobenzene |
InChI |
InChI=1S/C13H15ClS2/c1-3-9-15-13(16-10-4-2)11-5-7-12(14)8-6-11/h3-8,13H,1-2,9-10H2 |
InChI Key |
UJPBBGZAGMEANC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC(C1=CC=C(C=C1)Cl)SCC=C |
Origin of Product |
United States |
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